(2,5-Dimethylpyridin-3-YL)methylamine

Description

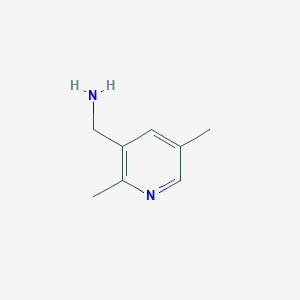

(2,5-Dimethylpyridin-3-yl)methylamine is a pyridine derivative characterized by a methylamine group (-CH2NH2) at the 3-position of the pyridine ring, with additional methyl substituents at the 2- and 5-positions. Its molecular formula is C8H12N2, and its structure combines aromaticity with the nucleophilic and basic properties of the amine group.

Propriétés

IUPAC Name |

(2,5-dimethylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-8(4-9)7(2)10-5-6/h3,5H,4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEIYQFNPZDZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Suzuki Cross-Coupling Route

One of the most efficient synthetic approaches to (2,5-Dimethylpyridin-3-YL)methylamine involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as the starting material, which is coupled with appropriate arylboronic acids to introduce the desired substituents on the pyridine ring.

- Reaction Conditions: Typically performed in the presence of a palladium catalyst under mild conditions.

- Advantages: High selectivity and yields, tolerance to various functional groups.

- Purification: Standard chromatographic techniques or crystallization.

This method allows for the introduction of the methylamine moiety by subsequent functional group transformations on the coupled product.

Directed Metalation and Methylation via Organometallic Intermediates

A patented process describes the preparation of related pyridinyl methylamines through directed metalation and methylation steps:

- Step 1: Protection of the amine group by reaction with a directing group such as 1,1-dimethoxy-N,N-dimethylmethanamine to form an intermediate formimidamide.

- Step 2: Replacement of a bromine substituent on the pyridine ring with a methyl group using a methyl zinc reagent in the presence of a nickel catalyst.

- Step 3: Removal of the directing group by acid hydrolysis to regenerate the free amine.

This method is particularly useful for selective methylation at specific positions on the pyridine ring while preserving the amine functionality.

Reduction of Pyridine Carboxylic Acid Esters to Alcohols Followed by Amination

Another approach involves the reduction of pyridine-2-carboxylic acid esters to the corresponding primary alcohols, which are then converted to amines:

- Reduction: Sodium borohydride or other hydride reagents reduce esters to alcohols.

- Functionalization: The primary alcohols are reacted with primary or secondary amines (e.g., methylamine) under reflux conditions to yield the corresponding aminomethyl derivatives.

- Workup: Acid-base extraction followed by solvent evaporation and purification by distillation or chromatography.

This method provides a route to this compound analogues with good yields and purity.

Diazotization and Substitution Reactions for Intermediate Preparation

In some synthetic sequences, diazotization of amino groups on pyridine derivatives under acidic aqueous conditions is employed to generate intermediates such as aldehydes or chloromethyl derivatives, which can then be converted to methylamines:

- Diazotization: Sodium nitrite in acidic media at low temperatures (-5 to 10 °C).

- Substitution: Conversion of aldehydes or chloromethyl intermediates to amines via nucleophilic substitution.

- Solvents: Use of organic solvents like methylene chloride for extraction and purification.

- Purification: Bulb tube distillation or chromatography.

This method is useful for preparing chloromethyl pyridine intermediates that can be further transformed into the target amine.

Oxidation and Reduction Reactions for Functional Group Interconversion

This compound can undergo oxidation to form various derivatives or reduction to obtain different reduced forms, enabling the synthesis of the compound from related precursors:

- Oxidizing Agents: Potassium permanganate for selective oxidation.

- Reducing Agents: Sodium borohydride for reduction of aldehydes or ketones to alcohols.

- Substitution Reactions: Use of nucleophiles to replace functional groups.

These transformations are often integrated into multi-step syntheses to obtain the target amine with desired substitution patterns.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Reaction Type | Purification | Advantages |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | 5-bromo-2-methylpyridin-3-amine | Palladium catalyst, arylboronic acids | Cross-coupling | Chromatography, crystallization | High selectivity, functional group tolerance |

| Directed Metalation & Methylation | 2-amino-3,5-dibromo-4-methylpyridine | Methyl zinc reagent, nickel catalyst, acid hydrolysis | Organometallic methylation | Hydrolysis, extraction | Site-selective methylation |

| Reduction & Amination | Pyridine-2-carboxylic acid esters | Sodium borohydride, methylamine, reflux | Reduction, nucleophilic substitution | Acid-base extraction, distillation | Good yields, straightforward |

| Diazotization & Substitution | Aminopyridine derivatives | Sodium nitrite, acidic aqueous solution | Diazotization, substitution | Organic solvent extraction, distillation | Versatile intermediate formation |

| Oxidation/Reduction | Various pyridine derivatives | KMnO4, NaBH4 | Oxidation, reduction | Chromatography | Functional group interconversion |

Detailed Research Findings

- The Suzuki cross-coupling method is widely favored for its efficiency and mild conditions, enabling the synthesis of this compound with minimal by-products.

- Directed metalation followed by methylation using organozinc reagents provides regioselective substitution on the pyridine ring, essential for obtaining the correct methylation pattern.

- Reduction of pyridine esters to primary alcohols followed by amination with methylamine under reflux is a classical and reliable approach, yielding high purity products after standard workup.

- Diazotization reactions are critical for converting amino groups into reactive intermediates such as aldehydes or chloromethyl derivatives, which can be further transformed into the target amine.

- Oxidation and reduction reactions offer flexibility in modifying pyridine derivatives, facilitating the synthesis of this compound from various precursors.

This comprehensive overview synthesizes diverse methodologies from patent literature and research articles, providing a professional and authoritative guide to the preparation of this compound. Each method has unique advantages depending on the available starting materials, desired scale, and functional group compatibility.

Analyse Des Réactions Chimiques

(2,5-Dimethylpyridin-3-YL)methylamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Use in Synthesis

- Building Block: (2,5-Dimethylpyridin-3-YL)methylamine can be used as a building block for synthesizing other molecules.

Research on M3 mAChR PAMs

Background: Studies have explored the use of this compound in the design and synthesis of positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) . These receptors are significant in various physiological processes, including smooth muscle contraction .

N-Pyrimidyl/Pyridyl Derivatives: Research has focused on N-pyrimidyl/pyridyl derivatives and their structure-activity relationships (SARs) to identify potent compounds .

Compound 3g: One notable compound, 3g, displayed positive allosteric modulator (PAM) activity towards the M3 mAChR .

- In vitro PAM activity of 3g for the rat M3 mAChR showed a 36-fold shift at 1 µM, and was comparable to that for the human M3 mAChR .

- Pharmacological evaluation of 3g showed that it enhances muscle contraction in isolated smooth muscle tissue from rat bladder . The tension of isolated bladder contractions before and after addition of 10 µM 3g are 2.40 ± 0.56 g and 3.66 ± 0.63 g (mean ± standard error of the mean (S.E.M.), n = 4), indicating that 3g is pharmacologically functional .

- Pharmacokinetics (PK) studies in rats showed that compound 3g has moderate total clearance (0.8 mL/min/kg), a steady-state volume of distribution (0.38 L/kg), and a half-life of 7.8 h after intravenous administration (1 mg/kg) . It also demonstrated favorable bioavailability (62%) after oral dosing at 1 mg/kg, suggesting its potential as a chemical probe .

Research on 2,5-dimethoxyphenylpiperidines

- 5-HT2A Receptor Agonists: 2,5-dimethoxyphenylpiperidines, derived from dimethoxybenzene, have been identified as a novel class of selective 5-HT2A receptor agonists . These receptors are implicated in the effects of classical psychedelics .

- Structure-Activity Relationships: Structure-activity relationship (SAR) studies have helped identify LPH-5 [analogue (S)-11 ] as a selective 5-HT2A receptor agonist with desirable drug-like properties . The 4-substituent is an important determinant of the activity of the 2,5-dimethoxyphenylpiperidines .

- Functional Selectivity: The functional 5-HT2AR-over-5-HT2CR selectivity observed for 6 eu was retained in the eutomers across the entire series. The Rmax values displayed by all eutomers of 8–17 at 5-HT2AR were between 25 and 92%, whereas their efficacies at 5-HT2CR were much lower (Rmax ∼ 0–20%) .

Mécanisme D'action

The mechanism of action of (2,5-Dimethylpyridin-3-YL)methylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares (2,5-Dimethylpyridin-3-yl)methylamine with three structurally related pyridine derivatives from the evidence:

Key Research Findings and Implications

The trimethylsilyl ethynyl group in ’s compound stabilizes the pyridine ring via electron-withdrawing effects, a feature absent in the target compound .

Reactivity and Applications: The acrylate ester in (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate () allows for conjugation with thiols or amines, making it suitable for polymer chemistry or drug delivery systems. In contrast, the target compound’s simpler structure may favor straightforward amine-based derivatization .

Physicochemical Properties: The dimethylaminomethylphenyl group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas this compound’s logP is likely lower (~1.2), favoring better aqueous solubility .

Activité Biologique

(2,5-Dimethylpyridin-3-YL)methylamine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. This compound has attracted attention due to its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in various fields of research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, suggesting its potential use in developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

The compound has also demonstrated promising anticancer activity in several studies. Its derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the compound's effectiveness in targeting specific pathways involved in tumor growth, showcasing its potential as a lead compound for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to its structure can enhance its potency and selectivity for specific biological targets. For example, variations in substituents on the pyridine ring have been correlated with increased receptor binding affinity and improved therapeutic profiles .

The biological activity of this compound is mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of pathogenic organisms.

- Receptor Interaction : It potentially interacts with neurotransmitter receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell proliferation at concentrations as low as 10 μM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its mechanism as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial & Anticancer | 0.25 | Enzyme inhibition & receptor interaction |

| Pyridine derivatives | Variable | Varies | Often similar mechanisms |

| Piperidine derivatives | Antidepressant | N/A | Receptor modulation |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing (2,5-Dimethylpyridin-3-YL)methylamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For pyridine derivatives, a common approach involves functionalizing pre-substituted pyridine rings. For example, introducing the methylamine group at position 3 could utilize a Buchwald–Hartwig amination or a palladium-catalyzed coupling. Reaction conditions (e.g., temperature, solvent, catalyst loading) should be optimized to avoid over-alkylation. Excess ammonia may suppress secondary amine formation, as seen in methylamine synthesis . Characterization via IR and NMR (similar to pyridine derivatives in ) is critical to confirm structure and purity .

Q. How can chromatographic separation of this compound be optimized?

- Methodological Answer : Reverse-phase HPLC with mobile phases containing methylamine or ammonium acetate (e.g., 7.5 mM methylamine in methanol/chloroform ) can enhance peak resolution. Adjusting pH (6.0–7.8) and methanol concentration (20–40% v/v) significantly impacts retention times, as demonstrated in methylamine-based separations . A factorial design (pH, methylamine concentration, organic modifier) allows systematic optimization .

Q. What solvents are suitable for solubility studies of this compound?

- Methodological Answer : Solubility can be tested in polar aprotic solvents (DMF, DMSO) or aqueous buffers. Methylamine derivatives show higher solubility in acidic conditions due to protonation of the amine group. Experimental data for methylamine in DMF and pyridine ( ) suggest analogous solvents for this compound. Dynamic light scattering (DLS) or NMR solubility assays can quantify solubility limits.

Advanced Research Questions

Q. How do steric and electronic effects of the pyridine substituents influence reactivity in nucleophilic substitutions?

- Methodological Answer : The 2,5-dimethyl groups on the pyridine ring introduce steric hindrance, potentially slowing reactions at position 3. Computational studies (e.g., DFT) can model charge distribution and frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For methylamine derivatives, HOMO localization on the amine group facilitates electrophilic interactions . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended.

Q. What challenges arise in modeling this compound’s adsorption on mineral surfaces?

- Methodological Answer : Adsorption mechanisms depend on hydrogen bonding and electrostatic interactions. For methylamine cations, adsorption energies on kaolinite surfaces range from -109 to -140 kJ/mol, with preferential binding to Si-O sites . For the target compound, molecular dynamics simulations should account for the pyridine ring’s π-electron system and methyl groups’ steric effects. Experimental validation via AFM or XPS can compare theoretical predictions.

Q. How does the compound’s basicity compare to simpler amines like methylamine?

- Methodological Answer : Basicity (pKa) can be determined potentiometrically or via computational chemistry. Methylamine’s dissociation constant (Kb) peaks at ~25°C , but pyridine’s electron-withdrawing nature may reduce the amine’s basicity. Compare with fluorinated pyridine derivatives (e.g., 3,5-Difluoro-4-methylpyridin-2-amine in ), where electronegative substituents lower pKa.

Q. What role could this compound play in perovskite solar cell stabilization?

- Methodological Answer : Methylamine derivatives are used to passivate defects in perovskite films . The pyridine ring’s rigidity and methylamine’s coordination ability could enhance interfacial stability. Test via XRD (monitoring crystal structure) and PL spectroscopy (assessing defect states) under controlled humidity/light exposure.

Data Contradictions and Validation

Q. How to resolve discrepancies between experimental and computational flame speeds for methylamine derivatives?

- Methodological Answer : For methylamine, kinetic models overpredict flame speeds due to unaccounted NH2 group inhibition . For the target compound, refine ab initio calculations by including vibrational modes of the pyridine ring. Validate against shock tube or flow reactor data, adjusting rate coefficients for key reactions (e.g., CH3NH + NO pathways ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.